Norbenzphetamine

説明

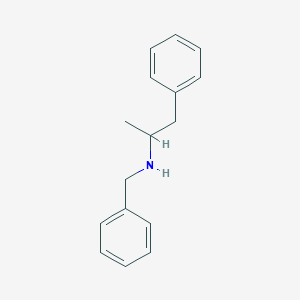

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-1-phenylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDKDGHTWGGQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910755 |

Source

|

| Record name | 1-Phenyl-2-(benzylamino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-42-3, 57378-23-1 |

Source

|

| Record name | Benzylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbenzphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057378231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(benzylamino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(1-phenylpropan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OV1CK7BED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Mechanism of Action of Norbenzphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, the principal active metabolite of the sympathomimetic amine benzphetamine, exerts its pharmacological effects through a complex interplay with monoamine neurotransmitter systems. This technical guide delineates the primary mechanism of action of this compound, focusing on its interactions with key molecular targets involved in catecholamine signaling. Drawing parallels from its parent compound and primary metabolites, d-amphetamine and d-methamphetamine, this document provides a comprehensive overview of its presumed activity as a monoamine transporter inhibitor and vesicular monoamine transporter 2 (VMAT2) modulator. Detailed experimental protocols for assays crucial to characterizing these interactions are provided, alongside quantitative data for structurally and pharmacologically similar compounds to serve as a reference for future research.

Introduction

This compound is an amphetamine-class compound that functions as a central nervous system stimulant and anorectic. Its mechanism of action is largely attributed to its ability to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This is achieved through a dual mechanism: the inhibition of reuptake via the dopamine transporter (DAT) and the norepinephrine transporter (NET), and the disruption of vesicular storage of these neurotransmitters by interacting with VMAT2. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from its structural analogues, benzphetamine, d-amphetamine, and d-methamphetamine.

Molecular Targets and Mechanism of Action

The primary mechanism of action of this compound is centered on its ability to modulate the function of monoamine transporters, leading to a significant increase in synaptic dopamine and norepinephrine.

Monoamine Transporters: DAT and NET

This compound is presumed to be a potent inhibitor of both DAT and NET. By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.

Vesicular Monoamine Transporter 2 (VMAT2)

In addition to inhibiting plasma membrane transporters, amphetamine analogues like this compound interact with VMAT2, a transporter located on the membrane of synaptic vesicles. This compound is thought to be a substrate for VMAT2, leading to its accumulation within the vesicle and a subsequent disruption of the vesicular pH gradient. This disruption causes a release of stored dopamine and norepinephrine from the vesicles into the cytoplasm of the presynaptic neuron. The increased cytoplasmic concentration of these neurotransmitters then leads to their efflux into the synaptic cleft through a process known as reverse transport, mediated by DAT and NET.

Adrenergic Receptors

This compound's sympathomimetic effects are also mediated by its interaction with adrenergic receptors. It is proposed to act as an agonist at alpha-1A and alpha-2A adrenergic receptors, contributing to its effects on appetite and cardiovascular function.

Quantitative Data for Related Compounds

Due to the limited availability of specific binding affinity (Ki) and inhibitory concentration (IC50) data for this compound, the following tables summarize the available data for its parent compound, benzphetamine, and its primary metabolites, d-amphetamine and d-methamphetamine. This information provides a valuable reference for estimating the potential potency of this compound at its key molecular targets.

Table 1: Monoamine Transporter Inhibition Data for Compounds Related to this compound

| Compound | Transporter | Assay Type | Value (nM) |

| d-Amphetamine | hDAT | IC50 | 38.8 |

| hNET | IC50 | 7.4 | |

| hSERT | IC50 | 1856 | |

| d-Methamphetamine | hDAT | IC50 | 113 |

| hNET | IC50 | 24.6 | |

| hSERT | IC50 | 2341 |

Data sourced from publicly available pharmacological studies.

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Interaction Data

| Compound | Assay Type | Value (µM) |

| d-Amphetamine | Ki | ~2 |

| d-Methamphetamine | Ki | ~1.2 |

Data represents approximate values from various studies.

Table 3: Adrenergic Receptor Binding Affinity for d-Amphetamine

| Receptor Subtype | Assay Type | Value (Ki in nM) |

| Alpha-1A | Binding | >10,000 |

| Alpha-2A | Binding | >10,000 |

Note: While d-amphetamine has low direct binding affinity, its effects are mediated by increasing synaptic norepinephrine which then acts on these receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for key experimental protocols used to characterize its mechanism of action.

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake assay.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for alpha-1A and alpha-2A adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human alpha-1A or alpha-2A adrenergic receptor.

-

Radioligand: [3H]Prazosin for alpha-1A or [3H]Rauwolscine for alpha-2A.

-

Non-specific binding control: Phentolamine.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or phentolamine (for non-specific binding).

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay for DAT and NET

Objective: To determine the potency (IC50) of this compound to inhibit dopamine and norepinephrine uptake by their respective transporters.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing either human DAT or NET.

-

Radiolabeled substrate: [3H]Dopamine for DAT or [3H]Norepinephrine for NET.

-

Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Test compound: this compound.

-

Non-specific uptake control: Cocaine (for DAT) or Desipramine (for NET).

-

96-well cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Plate the HEK293-hDAT or HEK293-hNET cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or the non-specific uptake control for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

Calculate the percentage of inhibition of specific uptake at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound's primary mechanism of action is consistent with that of other amphetamine-class compounds, involving the potent inhibition of dopamine and norepinephrine transporters and the disruption of vesicular monoamine storage via VMAT2. This dual action leads to a significant elevation of synaptic catecholamine levels, underpinning its stimulant and anorectic properties. While direct quantitative pharmacological data for this compound remains to be fully elucidated, the data from its parent compound and primary metabolites provide a strong foundation for understanding its molecular interactions. The detailed experimental protocols provided herein offer a standardized approach for the future characterization of this compound and novel compounds with similar pharmacological profiles. Further research is warranted to precisely quantify the binding affinities and inhibitory potencies of this compound at its various molecular targets to fully comprehend its therapeutic and potential adverse effects.

The Role of Norbenzphetamine as a Metabolite of Benzphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of norbenzphetamine's role as a primary metabolite of the sympathomimetic amine, benzphetamine. Benzphetamine undergoes extensive hepatic metabolism, primarily through N-demethylation and N-debenzylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP2C isoforms. This process yields several active metabolites, including this compound, amphetamine, and methamphetamine. This guide will detail the metabolic pathways, enzymatic processes, and analytical methodologies for the detection and quantification of this compound. Furthermore, it will explore the pharmacological activities and potential signaling pathways associated with this compound, in the context of the overall effects of benzphetamine.

Introduction

Benzphetamine is a sympathomimetic amine with anorectic effects, prescribed for the short-term management of exogenous obesity.[1] Its pharmacological activity is not solely attributable to the parent compound but also to its active metabolites.[2][3] The biotransformation of benzphetamine is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a direct N-demethylation product of benzphetamine, providing a comprehensive overview for researchers in drug metabolism and development.

Metabolic Pathway of Benzphetamine to this compound

The primary metabolic pathway leading to the formation of this compound from benzphetamine is N-demethylation . This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver.[3][4]

Key Enzymes Involved:

-

Cytochrome P450 2B6 (CYP2B6): Studies have identified CYP2B6 as a key enzyme responsible for the N-demethylation of benzphetamine.[5]

-

Cytochrome P450 2C (CYP2C) Isoforms: Evidence also suggests the involvement of the CYP2C subfamily in benzphetamine metabolism.

The metabolic conversion can be visualized as follows:

Quantitative Analysis of this compound Formation

Quantitative data on the specific conversion rates and pharmacokinetic parameters of this compound are limited in publicly available literature. Most studies focus on the detection of the more prominent and pharmacologically active metabolites, amphetamine and methamphetamine. However, some data on the urinary excretion of benzphetamine metabolites provides indirect evidence of N-demethylation.

| Parameter | Value | Species | Reference |

| Total Metabolite Excretion (in 3 days) | 30-44% of dose | Human | [2] |

| Urinary Metabolites Detected | This compound, Amphetamine, Methamphetamine, p-hydroxybenzphetamine, p-hydroxy-N-benzylamphetamine | Rat, Human | [2][6] |

| Benzphetamine N-demethylase Activity (Veal Calves) | Moderately higher than in beef cattle | Bovine | [7] |

| Benzphetamine N-demethylase Activity (Beef Cattle) | Lower than in veal calves | Bovine | [7] |

Note: The table above summarizes available data. There is a clear need for further research to quantify the specific contribution of the this compound pathway to the overall metabolism of benzphetamine in humans.

Experimental Protocols for Detection and Quantification

The analysis of benzphetamine and its metabolites, including this compound, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the detection of amphetamine-type substances.

Sample Preparation (Urine):

-

Hydrolysis: Urine samples are often hydrolyzed with β-glucuronidase to cleave glucuronide conjugates.[8]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE column (e.g., Bond Elut Certify) to isolate the analytes.

-

Elution: The analytes are eluted from the SPE column using an appropriate solvent mixture.

-

Derivatization: The extract is often derivatized (e.g., with pentafluoropropionic anhydride) to improve the chromatographic properties and sensitivity of the analytes.

-

Reconstitution: The derivatized sample is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS system.

GC-MS Parameters (General):

-

Column: A non-polar capillary column (e.g., HP-1MS) is typically used.

-

Injector and Interface Temperatures: Maintained at high temperatures (e.g., 260°C and 280°C, respectively) to ensure volatilization.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Ionization Mode: Electron Impact (EI) is standard.

-

Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of drugs and their metabolites in biological matrices.

Sample Preparation (Plasma):

-

Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Injection: The clear supernatant is directly injected into the LC-MS/MS system.

LC-MS/MS Parameters (General):

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Pharmacological Activity and Signaling Pathways of this compound

Specific data on the pharmacological activity and receptor binding profile of this compound are scarce in the scientific literature. However, as a sympathomimetic amine structurally related to amphetamine, it is presumed to exert its effects through interaction with the monoamine neurotransmitter systems.

Presumed Mechanism of Action:

Sympathomimetic amines, including the metabolites of benzphetamine, are known to act as central nervous system (CNS) stimulants.[9][10] Their primary mechanism involves increasing the synaptic concentrations of catecholamines, such as dopamine and norepinephrine .[11][12] This is achieved through several potential mechanisms:

-

Release of Neurotransmitters: Promoting the release of dopamine and norepinephrine from presynaptic nerve terminals.

-

Inhibition of Reuptake: Blocking the reuptake of these neurotransmitters from the synaptic cleft by inhibiting their respective transporters (DAT and NET).[12]

The interaction with these neurotransmitter systems leads to the characteristic CNS stimulant effects, including increased alertness, reduced appetite, and potential for mood elevation.[9]

Signaling Pathways:

The downstream signaling pathways activated by elevated levels of dopamine and norepinephrine are complex and involve various G-protein coupled receptors (GPCRs).

-

Adrenergic Receptors: Norepinephrine acts on both α- and β-adrenergic receptors. Activation of these receptors can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase activity and intracellular calcium levels.[13][14]

-

Dopamine Receptors: Dopamine receptors are also GPCRs that can either stimulate or inhibit adenylyl cyclase, depending on the receptor subtype.

References

- 1. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Hydroxylation of benzphetamine and other drugs by a solubilized form of cytochrome P-450 from liver microsomes: lipid requirement for drug demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Method for the Quantitation of Benzphetamine Metabolites in Human Urine by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Psychoactive Properties of Norbenzphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, a primary metabolite of the Schedule III anorectic agent Benzphetamine, is a psychoactive compound with a pharmacological profile anticipated to be similar to that of amphetamine-class stimulants. This technical guide synthesizes the available information on this compound and its parent compound, Benzphetamine, to provide a comprehensive overview of its expected psychoactive properties, mechanism of action, and potential effects on the central nervous system. Due to a notable lack of direct research on this compound, this document extrapolates from the known pharmacology of Benzphetamine and its other major metabolites, d-amphetamine and d-methamphetamine, to inform future research directions. Detailed experimental protocols for the comprehensive investigation of this compound's psychoactive characteristics are provided, along with visualizations of its metabolic pathway and proposed signaling mechanisms.

Introduction

Benzphetamine is a sympathomimetic amine that is chemically and pharmacologically related to amphetamines.[1][2] It functions as a central nervous system (CNS) stimulant and has been used as a short-term adjunct in weight management regimens.[2] The primary mechanism of action for Benzphetamine and related compounds is understood to involve the release of norepinephrine and dopamine from presynaptic nerve terminals, thereby increasing their concentration in the synaptic cleft.[3][4] Benzphetamine is extensively metabolized in the body, with its primary metabolites including this compound, d-amphetamine, and d-methamphetamine.[3] The psychoactive effects of Benzphetamine are likely a composite of the parent drug and its active metabolites. While the pharmacology of d-amphetamine and d-methamphetamine is well-documented, this compound remains largely uncharacterized. This guide aims to consolidate the existing, albeit limited, knowledge of this compound and provide a framework for its systematic investigation.

Predicted Pharmacological Profile of this compound

Given its structural similarity to amphetamine and its role as a metabolite of Benzphetamine, this compound is predicted to act as a psychostimulant. Its primary mechanism of action is likely to involve the monoamine transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).

Table 1: Predicted Receptor and Transporter Interactions of this compound

| Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releaser | Structural analog of amphetamine, a known DAT substrate and releaser. |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releaser | Common activity for phenethylamine derivatives. |

| Serotonin Transporter (SERT) | Weak Reuptake Inhibitor / Releaser | Generally lower affinity for this transporter among amphetamine-class compounds. |

| Vesicular Monoamine Transporter 2 (VMAT2) | Potential Inhibitor | A common mechanism for amphetamine-like releasing agents.[3] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Potential Agonist | TAAR1 is a key receptor for amphetamine and its analogs. |

| Alpha-Adrenergic Receptors | Potential Agonist | Common for sympathomimetic amines. |

| Beta-Adrenergic Receptors | Potential Agonist | Common for sympathomimetic amines. |

Metabolism of Benzphetamine to this compound

This compound is formed through the N-debenzylation of Benzphetamine, a reaction likely catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Benzphetamine.

Experimental Protocols for Characterizing this compound

In Vitro Assays

These assays are crucial for determining the binding affinity of this compound to monoamine transporters and various CNS receptors.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

-

Preparation of Synaptosomes:

-

Homogenize fresh or frozen rodent striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the synaptosomal preparation (typically 50-100 µg of protein), a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

These functional assays assess the ability of this compound to inhibit neurotransmitter reuptake and/or stimulate their release.

Protocol: Synaptosomal [³H]Dopamine Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from rodent striatum as described in the radioligand binding assay protocol.

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control in a physiological buffer at 37°C.

-

Initiate the uptake reaction by adding a low concentration of [³H]dopamine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the accumulated radioactivity in the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake.

-

Protocol: Neurotransmitter Release Assay

-

Synaptosome Preparation and Loading:

-

Prepare synaptosomes as previously described.

-

Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating them in a buffer containing the radiotracer.

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

-

Release Assay:

-

Aliquot the loaded synaptosomes and expose them to varying concentrations of this compound or a vehicle control.

-

After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration of this compound.

-

Determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal release).

-

In Vivo Behavioral Assays

These assays are essential for determining the psychoactive effects of this compound in whole organisms.

This assay measures the stimulant or depressant effects of a compound on spontaneous movement.

Protocol: Rodent Locomotor Activity Test

-

Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the activity chambers for a period before the test day to reduce novelty-induced hyperactivity.

-

Procedure:

-

On the test day, administer this compound (at various doses) or a vehicle control to different groups of animals.

-

Immediately place each animal into a locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Protocol: Amphetamine Drug Discrimination in Rats

-

Apparatus: Use standard operant conditioning chambers equipped with two levers and a food reward dispenser.

-

Training:

-

Train rats to press one lever for a food reward after being administered a known psychostimulant (e.g., d-amphetamine) and the other lever for the same reward after a vehicle injection.

-

Continue training until the rats reliably press the correct lever based on the drug state.

-

-

Testing:

-

Once the discrimination is learned, administer various doses of this compound to the trained rats.

-

Record which lever the rats predominantly press.

-

-

Data Analysis:

-

Calculate the percentage of responses on the d-amphetamine-appropriate lever for each dose of this compound.

-

A dose-dependent increase in responding on the d-amphetamine-appropriate lever indicates that this compound produces subjective effects similar to d-amphetamine.

-

Proposed Signaling Pathway and Experimental Workflow

Caption: Proposed mechanism of this compound at the dopamine synapse.

Caption: A systematic workflow for investigating this compound.

Conclusion

This compound is a structurally significant metabolite of Benzphetamine that warrants a thorough pharmacological investigation to fully understand the psychoactive profile of its parent compound. While direct experimental data on this compound is currently scarce, its chemical structure strongly suggests activity as a psychostimulant, likely mediated by interactions with monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the binding affinities, functional activities, and behavioral effects of this compound. Such research is essential for a complete understanding of the pharmacology of Benzphetamine and for the broader field of psychostimulant research. Future studies should focus on obtaining empirical data for the predicted activities outlined in this whitepaper to move beyond inference and establish a concrete pharmacological profile for this compound.

References

- 1. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human d-amphetamine drug discrimination: methamphetamine and hydromorphone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Norbenzphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, chemically known as N-benzyl-1-phenylpropan-2-amine, is a chiral secondary amine and a primary metabolite of the anorectic drug Benzphetamine. Its structure, featuring a single stereocenter, gives rise to two distinct enantiomers, (R)- and (S)-Norbenzphetamine, which may exhibit different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, stereoisomers, and relevant experimental methodologies for its synthesis and chiral separation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, forensic analysis, and the development of related pharmaceutical compounds.

Chemical Structure and Properties

This compound is a substituted amphetamine derivative characterized by a benzyl group attached to the nitrogen atom of the 1-phenylpropan-2-amine backbone.

Chemical Identity

| Property | Value |

| IUPAC Name | N-benzyl-1-phenylpropan-2-amine |

| Synonyms | N-Benzyl-α-methylphenethylamine, Desmethylbenzphetamine |

| Chemical Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| CAS Number | 1085-42-3 |

| SMILES Notation | CC(CC1=CC=CC=C1)NCC2=CC=CC=C2 |

Physicochemical Properties (Predicted)

Quantitative data on the experimentally determined physicochemical properties of this compound is limited. The following table summarizes predicted values obtained from computational models.

| Property | Predicted Value |

| pKa | 9.5 ± 0.2 |

| LogP | 3.7 |

| Boiling Point | 337.5 ± 11.0 °C |

| Density | 0.98 ± 0.1 g/cm³ |

Stereochemistry of this compound

The presence of a single chiral center at the C2 carbon of the propane chain results in this compound existing as a pair of enantiomers: (R)-Norbenzphetamine and (S)-Norbenzphetamine.

The spatial arrangement of the substituents around the chiral center determines the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities.

Stereochemistry in Metabolism

This compound is formed through the N-demethylation of Benzphetamine. Since the commercially available form of Benzphetamine is the (S)-enantiomer ((S)-N-benzyl-N-methyl-1-phenylpropan-2-amine), the resulting this compound metabolite is predominantly the (S)-enantiomer.

Experimental Protocols

Enantioselective Synthesis

General Workflow for Enantioselective Synthesis:

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers can be achieved using chiral HPLC. While a specific validated method for this compound is not published, methods for similar amphetamine derivatives can be adapted. A common approach involves the use of a chiral stationary phase (CSP), often polysaccharide-based, under normal-phase or reversed-phase conditions.

Example HPLC Method Parameters for Chiral Separation of Amphetamine Analogs:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) for normal-phase. For reversed-phase, a mixture of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 20 - 40 °C |

| Detection | UV at 210-230 nm |

Quantitative Data

Optical Rotation

Specific optical rotation is a key characteristic of chiral molecules. Experimentally determined values for the individual enantiomers of this compound are not currently available in the literature.

Bond Lengths and Angles

Experimentally determined bond lengths and angles from X-ray crystallography of this compound are not available. Computational chemistry methods can provide theoretical values.

Predicted Bond Lengths and Angles (Exemplary):

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C(chiral)-N | 1.47 | C(chiral)-N-C(benzyl) | 112 |

| C(chiral)-C(methyl) | 1.53 | C(methyl)-C(chiral)-N | 110 |

| C(chiral)-C(benzyl) | 1.54 | H-C(chiral)-N | 109 |

Note: These are estimated values and should be confirmed by experimental data.

Conclusion

This technical guide has summarized the key aspects of the chemical structure and stereochemistry of this compound. The presence of a chiral center and the stereoselective nature of its metabolic formation from Benzphetamine are critical considerations for its pharmacological and toxicological assessment. While detailed experimental data for its enantioselective synthesis, specific optical rotation, and precise bond parameters are currently lacking in publicly accessible literature, the information provided herein offers a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the individual enantiomers of this compound and elucidate their specific biological activities.

In Vitro Binding Affinity of Norbenzphetamine to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the in vitro binding affinity of Norbenzphetamine to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This compound, also known as N-demethyl-BNMPA, is the major metabolite of Benzphetamine. The information presented herein is compiled from published scientific literature.

Data Presentation: Quantitative Binding Affinity

Currently, quantitative in vitro binding data for this compound is limited to the dopamine transporter. Data for the serotonin and norepinephrine transporters have not been specifically reported for this compound. The available data, including that of its parent compound Benzphetamine for context, is summarized below.

| Compound | Transporter | Radioligand | Tissue Source | Kᵢ (µM) | Citation |

| This compound | Dopamine Transporter (DAT) | [³H]CFT | Rat Striatal Membranes | 8.73 ± 1.66 | [1] |

| Benzphetamine | Dopamine Transporter (DAT) | [³H]CFT | Rat Striatal Membranes | 6.05 ± 0.15 | [1] |

| Benzphetamine | Serotonin Transporter (SERT) | [³H]Paroxetine | Rat Cortical Membranes | 14.5 | [1] |

| Benzphetamine | Norepinephrine Transporter (NET) | [³H]Norepinephrine | Rat Hippocampal Slices | No effect on efflux | [1] |

Note: A lower Kᵢ value indicates a higher binding affinity. The data for Benzphetamine at the norepinephrine transporter is qualitative, indicating a lack of effect on neurotransmitter efflux rather than a direct measure of binding affinity.[1]

Experimental Protocols

The methodologies outlined below are based on the key study that determined the binding affinities of this compound and Benzphetamine.[1]

Dopamine Transporter (DAT) Binding Assay

-

Objective: To determine the binding affinity of this compound and Benzphetamine to the dopamine transporter.

-

Tissue Preparation:

-

Male Sprague-Dawley rats were euthanized, and the striata were dissected and placed in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

The tissue was homogenized and centrifuged at 1000 x g for 10 minutes at 4°C.

-

The resulting supernatant was further centrifuged at 20,000 x g for 20 minutes.

-

The pellet was resuspended in sucrose buffer and centrifuged again.

-

The final pellet was resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl (pH 7.4) to serve as the membrane preparation.

-

-

Radioligand Binding Assay:

-

Aliquots of the rat striatal membrane preparation were incubated with the selective DAT radioligand [³H]CFT (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane).

-

Various concentrations of the test compounds (this compound or Benzphetamine) were added to compete for binding with the radioligand.

-

The incubation was carried out for a specified period to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters was quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Competition binding curves were generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined from these curves.

-

The Kᵢ (inhibition constant) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Serotonin Transporter (SERT) Binding Assay

-

Objective: To determine the binding affinity of Benzphetamine to the serotonin transporter.

-

Tissue Preparation:

-

Rat cortical membranes were prepared using a similar homogenization and centrifugation procedure as described for the DAT assay.

-

-

Radioligand Binding Assay:

-

The assay was conducted using [³H]Paroxetine as the selective radioligand for the serotonin transporter.

-

Rat cortical membranes were incubated with [³H]Paroxetine in the presence of varying concentrations of Benzphetamine.

-

Incubation, filtration, and radioactivity counting were performed as described for the DAT assay.

-

-

Data Analysis:

-

Non-specific binding was determined using a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

IC₅₀ and Kᵢ values were determined as described for the DAT assay.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of a typical radioligand binding assay.

Caption: this compound's monoamine transporter binding profile.

References

Norbenzphetamine: A Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, the N-demethylated metabolite of the sympathomimetic amine benzphetamine, presents a compelling subject for pharmacological investigation. As a structural analog of amphetamine, it is presumed to interact with monoamine transporters, potentially exhibiting a distinct profile of activity that could be leveraged as a research tool. This document provides a comprehensive technical overview of this compound, including its synthesis, metabolic pathway, and postulated mechanism of action. It details experimental protocols for its characterization and presents available quantitative data to facilitate its use in pharmacological studies.

Introduction

This compound, also known as N-benzylamphetamine, is a primary metabolite of benzphetamine, a Schedule III anorectic agent.[1] While the pharmacological effects of benzphetamine are generally attributed to its in vivo conversion to amphetamine and methamphetamine, the intrinsic activity of its metabolites, including this compound, remains an area of active investigation.[2] Understanding the unique pharmacological profile of this compound is crucial for elucidating the complete mechanism of action of its parent compound and for exploring its potential as a standalone research tool to probe the function of monoamine systems. This guide synthesizes the available information on this compound and provides a framework for its systematic study.

Synthesis and Metabolism

Synthesis

A common method for the synthesis of N-benzylamines, such as this compound, involves the reaction of a primary amine with a benzaldehyde to form an imine, which is subsequently hydrogenated.

A potential synthesis route for this compound (N-benzylamphetamine) could involve the reductive amination of phenylacetone with benzylamine.

-

Reaction: Phenylacetone is reacted with benzylamine in the presence of a reducing agent, such as sodium borohydride or hydrogen gas with a catalyst (e.g., Palladium on carbon), to yield N-benzylamphetamine.

Metabolism of Benzphetamine to this compound

This compound is a product of the hepatic metabolism of benzphetamine, primarily through N-demethylation. This process is catalyzed by cytochrome P450 enzymes, with CYP2B6 being a key isozyme involved.[3]

Metabolic Pathway of Benzphetamine

Caption: Metabolic conversion of benzphetamine.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic properties of this compound are not extensively characterized in the literature. However, based on its structural similarity to amphetamine and other phenethylamines, it is hypothesized to act as a monoamine transporter inhibitor and/or releasing agent.

A study on the structurally similar compound, α-benzyl-N-methylphenethylamine (BNMPA), which differs from this compound by a methyl group on the amine, provides some insight into potential targets. BNMPA was found to displace ligands from the dopamine transporter (DAT) and to a lesser extent, the serotonin transporter (SERT) and α1-adrenergic receptors. It also acted as a non-competitive antagonist at NMDA receptors.[4]

Quantitative Data

| Target | Ligand | Assay Type | Species | Preparation | K_i (μM) | IC_50 (μM) | Reference |

| Dopamine Transporter (DAT) | [³H]CFT | Binding | Rat | Striatal Membranes | 6.05 ± 0.15 | - | [4] |

| Dopamine Transporter (DAT) | [³H]Dopamine | Uptake | Rat | Striatal Synaptosomes | - | 5.1 ± 1.4 | [4] |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Binding | Rat | Cortical Membranes | 14.5 | - | [4] |

| α1-Adrenergic Receptor | [³H]Prazosin | Binding | Rat | Cortical Membranes | 11.7 | - | [4] |

| NMDA Receptor (NR1/2A) | NMDA-stimulated current | Electrophysiology | Oocytes | - | - | 24.6 ± 1.8 | [4] |

| NMDA Receptor (NR1/2C) | NMDA-stimulated current | Electrophysiology | Oocytes | - | - | 24.0 ± 1.5 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Workflow

Caption: Workflow for monoamine transporter binding assay.

Methodology:

-

Membrane Preparation:

-

Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its K_d.

-

Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Assay buffer to a final volume.

-

-

For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

In Vitro Monoamine Uptake Inhibition Assay

This protocol measures the functional potency of this compound to inhibit the uptake of monoamines into synaptosomes or transporter-expressing cells.

Experimental Workflow

Caption: Workflow for monoamine uptake inhibition assay.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in sucrose buffer and prepare synaptosomes by differential centrifugation.

-

Cells: Use cell lines stably expressing the transporter of interest.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Initiate uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value for uptake inhibition as described for the binding assay.

-

In Vivo Locomotor Activity Assessment

This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents, a common measure of psychostimulant effects.

Experimental Workflow

Caption: Workflow for locomotor activity assessment.

Methodology:

-

Animals and Habituation:

-

Use adult male mice or rats.

-

Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Habituate the animals to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before testing.

-

-

Drug Administration:

-

Administer this compound (dissolved in a suitable vehicle, e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

-

Administer the vehicle alone to a control group.

-

-

Locomotor Activity Recording:

-

Immediately after injection, place the animals individually into open-field arenas equipped with infrared photobeam detectors or a video tracking system.

-

Record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.

-

Conclusion

This compound represents an understudied molecule with significant potential as a pharmacological research tool. Its presumed activity at monoamine transporters makes it a valuable compound for dissecting the roles of these systems in various physiological and pathological processes. The experimental protocols detailed in this guide provide a roadmap for its comprehensive characterization. Further research to determine its precise receptor binding affinities, functional potencies, and in vivo effects is warranted to fully unlock its potential for advancing our understanding of neuropharmacology.

References

- 1. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early-Stage Research of Norbenzphetamine's Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, a primary metabolite of the sympathomimetic amine Benzphetamine, is implicated in the pharmacological effects of its parent compound, which is used as a short-term adjunct in the management of exogenous obesity. Early-stage research indicates that this compound likely shares a similar mechanism of action with amphetamines, primarily modulating catecholaminergic systems. This technical guide synthesizes the available preclinical data on this compound, focusing on its physiological effects, mechanism of action, and the experimental protocols used in its initial characterization. The information is presented to facilitate further research and development in the field of obesity and related metabolic disorders.

Introduction

Benzphetamine is a sympathomimetic amine with pharmacological properties akin to amphetamines, prescribed for short-term use in weight reduction.[1][2] Following administration, Benzphetamine undergoes hepatic metabolism, yielding several metabolites, including this compound.[1] Understanding the physiological effects of this compound is crucial for a comprehensive grasp of Benzphetamine's overall pharmacological and toxicological profile. This document provides a detailed overview of the early-stage research into this compound, with a focus on its mechanism of action and the methodologies employed in these foundational studies.

Physiological Effects and Mechanism of Action

The physiological effects of this compound are presumed to be aligned with its classification as a sympathomimetic amine, primarily impacting the central nervous system (CNS) to suppress appetite.[1][3] The core mechanism of action is believed to be similar to that of amphetamines, which involves the stimulation of norepinephrine and dopamine release from nerve terminals.[4][5]

Catecholamine Release

Quantitative Data

Detailed quantitative data for this compound from early-stage research is sparse. The following table summarizes the known information regarding its metabolic origin.

| Parameter | Value/Description | Source |

| Parent Compound | Benzphetamine | [1] |

| Metabolic Process | N-dealkylation | [1] |

| Primary Site of Metabolism | Liver (Rat Hepatic Microsomes) | [1] |

| Metabolite | This compound | [1] |

Experimental Protocols

The following sections detail the methodologies that would be typically employed in the early-stage in vitro and in vivo characterization of a compound like this compound.

In Vitro Metabolism Studies

Objective: To identify the metabolites of a parent compound and characterize the enzymes involved.

Methodology:

-

Preparation of Liver Microsomes: Liver tissue (e.g., from rats) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.[6]

-

Incubation: The parent compound (Benzphetamine) is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Sample Analysis: The incubation mixture is analyzed at various time points using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.[6]

Receptor Binding Assays

Objective: To determine the binding affinity of a compound to specific receptors or transporters.

Methodology:

-

Preparation of Cell Membranes: Cell lines expressing the target receptor or transporter (e.g., DAT or NET) are cultured and harvested. The cell membranes are then isolated.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the target, along with varying concentrations of the test compound (this compound).

-

Detection and Analysis: The amount of radioactivity bound to the membranes is measured. The data is then analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Neurotransmitter Release Assays

Objective: To measure the ability of a compound to evoke the release of neurotransmitters from nerve terminals.

Methodology:

-

Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, hypothalamus for norepinephrine) is homogenized to prepare synaptosomes, which are sealed nerve terminals.

-

Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake.

-

Superfusion: The loaded synaptosomes are then superfused with a physiological buffer, and fractions of the superfusate are collected over time.

-

Stimulation: The test compound (this compound) is introduced into the superfusion buffer, and the amount of radioactivity in the collected fractions is measured to determine the extent of neurotransmitter release.

In Vivo Behavioral Studies (e.g., Locomotor Activity)

Objective: To assess the central stimulant effects of a compound in animal models.

Methodology:

-

Animal Model: Typically, rodents such as mice or rats are used.[7]

-

Drug Administration: The test compound (this compound) is administered to the animals via a relevant route (e.g., intraperitoneal injection).

-

Locomotor Activity Monitoring: The animals are placed in automated activity chambers that use infrared beams to track their horizontal and vertical movements over a specified period.[7]

-

Data Analysis: The data is analyzed to determine the effect of the compound on locomotor activity compared to a vehicle control group.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the metabolism of Benzphetamine and the presumed mechanism of action of this compound.

References

- 1. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzphetamine (Professional Patient Advice) - Drugs.com [drugs.com]

- 3. Benzphetamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Benzphetamine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

Norbenzphetamine: A Technical Guide to its Classification and Scheduling Status

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the classification and scheduling status of norbenzphetamine, a primary metabolite of the Schedule III anorectic agent, benzphetamine. Due to its close structural and pharmacological relationship to amphetamine and methamphetamine, both Schedule II controlled substances, this compound presents a complex case for legal and scientific assessment. This document delves into the regulatory landscape, the pharmacological underpinnings of its abuse potential, and the detailed experimental protocols required for its evaluation. Quantitative data, where available for structurally similar compounds, is presented to offer a comparative framework. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and regulatory affairs.

Introduction

This compound, or N-benzyl-amphetamine, is a significant metabolite of the sympathomimetic amine benzphetamine. Benzphetamine is clinically used as a short-term adjunct in weight management and is classified as a Schedule III controlled substance in the United States. The pharmacological profile of benzphetamine is largely attributed to its in vivo conversion to amphetamine and methamphetamine, both of which are potent central nervous system (CNS) stimulants with a high potential for abuse and are listed as Schedule II substances.[1] Consequently, the legal status and abuse liability of its metabolites, including this compound, are of significant interest to the scientific and regulatory communities. This guide aims to provide a detailed technical examination of this compound's classification, potential scheduling status, and the scientific basis for these considerations.

Regulatory Landscape and Scheduling Status

The scheduling of psychoactive substances in the United States is governed by the Controlled Substances Act (CSA), which categorizes drugs into five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.

While this compound is not explicitly listed in the schedules of the Controlled Substances Act, its legal status can be evaluated under the Controlled Substance Analogue Enforcement Act of 1986 . This act allows for a substance to be treated as a Schedule I controlled substance if it is "substantially similar" in its chemical structure and pharmacological effects to a substance in Schedule I or II.

Given that this compound is a structural derivative of amphetamine (a Schedule II substance) and is expected to produce similar stimulant effects on the central nervous system, a strong legal argument can be made for its classification as a controlled substance analogue.

Internationally, the scheduling of substances is guided by the 1971 Convention on Psychotropic Substances. As with the US CSA, this compound is not explicitly listed. However, individual countries may regulate it as an analogue of amphetamine. For instance, in the United Kingdom, benzphetamine is classified as a Class C drug under the Misuse of Drugs Act 1971 and is listed in Schedule 3 of the Misuse of Drugs Regulations 2001.

Pharmacological Profile and Abuse Potential

The abuse potential of a substance is intrinsically linked to its pharmacological properties, particularly its interaction with neurotransmitter systems in the brain's reward pathways. For stimulant compounds like this compound, the primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Mechanism of Action

This compound, like its parent compound and amphetamine, is presumed to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine. This action leads to increased synaptic concentrations of these neurotransmitters, resulting in the characteristic stimulant effects, including euphoria, increased alertness, and anorexia.

The interaction with the dopamine system in the mesolimbic pathway is a key neurobiological substrate for the rewarding and reinforcing effects of stimulant drugs, which drives their abuse.

Quantitative Pharmacological Data

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| d-Amphetamine | 24.8 | 7.4 |

| d-Methamphetamine | 12.3 | 24.5 |

| This compound | Data Not Available | Data Not Available |

| Note: Ki values can vary depending on the experimental conditions and tissue source. |

Experimental Protocols for Abuse Potential Assessment

A comprehensive assessment of the abuse potential of a novel psychoactive substance involves a battery of preclinical and clinical studies. The following sections detail the standard experimental protocols that would be employed to evaluate this compound.

In Vitro Receptor Binding and Transporter Uptake Assays

Objective: To determine the binding affinity and functional potency of this compound at the dopamine and norepinephrine transporters.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human DAT or NET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Membrane preparations are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine) and varying concentrations of this compound.

-

Following incubation, bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Competition binding curves are generated, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

-

-

Synaptosomal Uptake Assay:

-

Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.

-

Synaptosomes are incubated with [³H]dopamine or [³H]norepinephrine in the presence of varying concentrations of this compound.

-

Uptake is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.

-

IC50 values (the concentration of drug that inhibits 50% of uptake) are determined.

-

Diagram 1: Workflow for in vitro assessment of transporter interaction.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in key brain regions associated with reward and stimulation.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens or prefrontal cortex.

-

Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals before and after systemic administration of this compound or vehicle.

-

-

Neurochemical Analysis:

-

The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

-

Diagram 2: Experimental workflow for in vivo microdialysis.

Drug Discrimination Studies

Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse, such as amphetamine or cocaine.

Methodology:

-

Training Phase:

-

Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a food reward.

-

On days when they receive an injection of a known stimulant (e.g., d-amphetamine), responses on one lever are reinforced.

-

On days when they receive a vehicle injection, responses on the other lever are reinforced.

-

Training continues until the animals reliably press the correct lever based on the drug state.

-

-

Testing Phase:

-

Once trained, animals are administered various doses of this compound.

-

The percentage of responses on the drug-appropriate lever is measured.

-

Full generalization (≥80% on the drug-appropriate lever) indicates that the subjective effects of the test drug are similar to the training drug.

-

The ED50 value (the dose that produces 50% drug-appropriate responding) is calculated as a measure of potency.

-

Self-Administration Studies

Objective: To determine if this compound has reinforcing properties, meaning that animals will work to receive it.

Methodology:

-

Catheter Implantation: Rats or non-human primates are surgically implanted with an intravenous catheter.

-

Acquisition Phase:

-

Animals are placed in an operant chamber with two levers.

-

Pressing the "active" lever results in an intravenous infusion of this compound. Pressing the "inactive" lever has no consequence.

-

Acquisition of self-administration is demonstrated when animals show a clear preference for the active lever.

-

-

Dose-Response and Progressive Ratio Schedules:

-

Fixed-Ratio (FR) Schedule: The number of lever presses required for each infusion is held constant. A dose-response curve is generated by varying the dose of this compound per infusion.

-

Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is used as a measure of the reinforcing efficacy of the drug.

-

Diagram 3: Logical relationship of experimental assays in abuse potential assessment.

Synthesis of this compound

A potential synthetic route to this compound can be conceptualized based on standard organic chemistry principles, although specific published protocols for its synthesis are not widely available. One plausible method involves the reductive amination of phenylacetone with benzylamine.

Disclaimer: The following is a theoretical synthetic pathway and should not be attempted without proper laboratory equipment, safety precautions, and adherence to all applicable laws and regulations.

-

Reaction: Phenylacetone is reacted with benzylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in an appropriate solvent like methanol or dichloromethane.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction, extraction with an organic solvent, and washing. The crude product is then purified, for example, by column chromatography or crystallization of a salt form (e.g., hydrochloride).

Conclusion